N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H24N4O and its molecular weight is 348.45. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study involving microwave-assisted synthesis highlighted the creation of pyrazolopyridine derivatives, including compounds structurally related to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-phenylpropanamide. These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities, suggesting their potential for developing new therapeutic agents (El‐Borai et al., 2013).
Antimicrobial Activity of Thio-substituted Ethyl Nicotinate Derivatives
Another research avenue explored the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate derivatives, leading to compounds with promising inhibitory effects against various microbial strains. This research suggests the potential utility of these compounds in combating microbial infections (Gad-Elkareem et al., 2011).
Anticancer and Anti-inflammatory Agents
Further studies have developed novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities, indicating their utility as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidinones
Research on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidinones and their derivatives has also been conducted, further emphasizing the potential of these compounds in the development of new drugs with anticancer properties (Rahmouni et al., 2014).
Heterocyclic Synthesis Involving Enaminonitriles
A study on the utility of enaminonitriles in heterocyclic synthesis has led to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These findings contribute to the understanding of heterocyclic chemistry and the development of novel compounds with potential applications in various fields (Fadda et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression . The inhibition of CDK2 can lead to a halt in the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting DNA replication and cell division .
Pharmacokinetics
The compound’s predicted density is 111±01 g/cm3 , which may influence its absorption and distribution. Its boiling point is 122 °C (under a pressure of 3 Torr) , which could impact its stability and hence its bioavailability.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells, due to its potential role as a CDK2 inhibitor . This could lead to a halt in the cell cycle, preventing DNA replication and cell division .
Action Environment
The environment in which the compound acts can significantly influence its efficacy and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, the compound’s boiling point of 122 °C (under a pressure of 3 Torr) suggests that it may be stable under physiological conditions but could degrade under high temperatures
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-19(17(2)25(24-16)20-10-6-7-14-22-20)13-15-23-21(26)12-11-18-8-4-3-5-9-18/h3-10,14H,11-13,15H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESSKWDMVYGRLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.